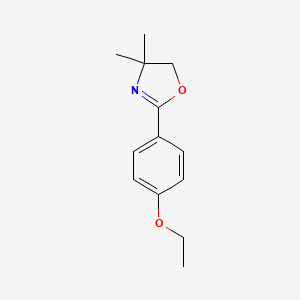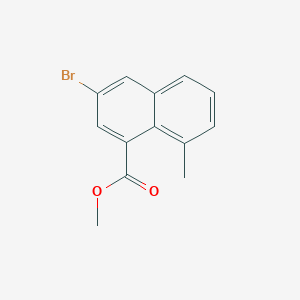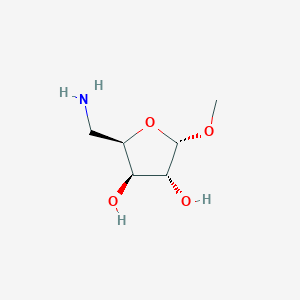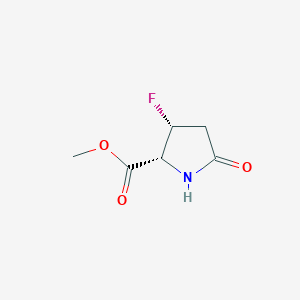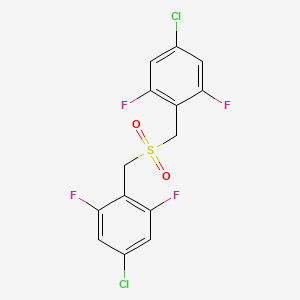
4-Chloro-2,6-difluorophenylmethylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-difluorophenylmethylsulfone: is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol It is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 4-chloro-2,6-difluorobenzene with a sulfonylating agent under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) are commonly used.
Reduction: Reducing agents such as (LiAlH4) or (NaBH4) are employed.
Substitution: Nucleophiles like amines , thiols , or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-difluorophenylmethylsulfone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
4-Chlorophenyl methyl sulfone: Similar structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
4-Chloro-DL-phenylalanine: Contains a phenyl ring with chlorine substitution but differs significantly in its functional groups and applications.
Uniqueness: 4-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These substitutions enhance its reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C14H8Cl2F4O2S |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4O2S/c15-7-1-11(17)9(12(18)2-7)5-23(21,22)6-10-13(19)3-8(16)4-14(10)20/h1-4H,5-6H2 |
Clave InChI |
DVEDLGZEKCACIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CS(=O)(=O)CC2=C(C=C(C=C2F)Cl)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



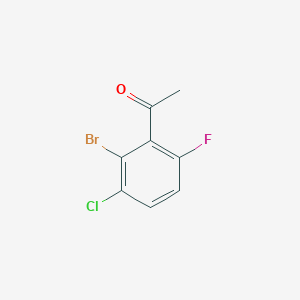
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
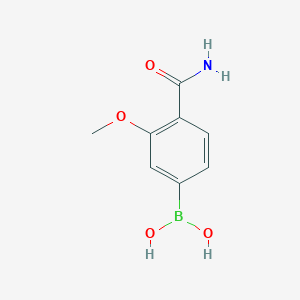
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
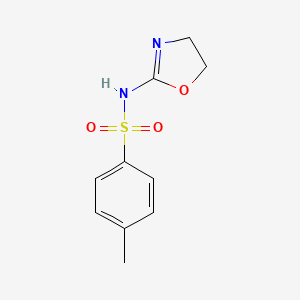
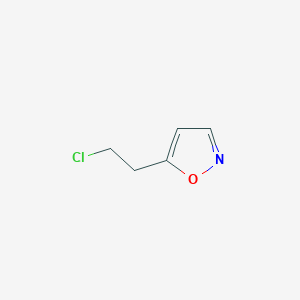
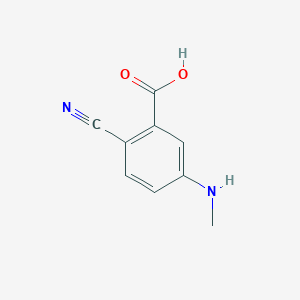
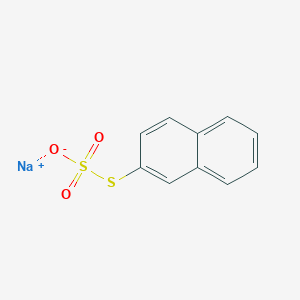
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
